4-Morpholino-2-naphthol

Ketohydrazone dyes Hyperchromism Dye chemistry

Unmodified 2-naphthol underperforms in dye intensity and crystal engineering. 4-Morpholino-2-naphthol addresses this: the 4-morpholino substituent delivers TD-DFT-validated hyperchromicity vs. Sudan 1 and prevents 1-D polymeric sulfonate bridging in pigment lakes, enabling three distinct polymorphic forms for tailored dispersibility. • Higher molar absorptivity reduces dye loading vs. unsubstituted 2-naphthol • Direct patent-litigated route to 6-morpholino-3H-naphtho[2,1-b]pyrans (58% yield per US 5,623,005) Supplied at 95% purity for photochromic, dye, and medicinal chemistry R&D.

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
CAS No. 159596-05-1
Cat. No. B1609976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Morpholino-2-naphthol
CAS159596-05-1
Molecular FormulaC14H15NO2
Molecular Weight229.27 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC(=CC3=CC=CC=C32)O
InChIInChI=1S/C14H15NO2/c16-12-9-11-3-1-2-4-13(11)14(10-12)15-5-7-17-8-6-15/h1-4,9-10,16H,5-8H2
InChIKeyIPHLOJFBRZIUGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 kg / 25 kg / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Morpholino-2-naphthol: Core Identity and Procurement


4-Morpholino-2-naphthol (CAS 159596-05-1) is a hybrid naphthol-morpholine building block with the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol . The compound features a morpholine ring substituted at the 4-position of the 2-naphthol scaffold, giving it a unique combination of phenolic and tertiary amine functionality. It is typically supplied at ≥95% purity and serves as a versatile intermediate in dye chemistry, photochromic material synthesis, and medicinal chemistry research . The morpholine moiety contributes to its basicity (predicted pKa ~10.07) and hydrogen-bonding capacity, which fundamentally alters its photophysical and coordination behaviour compared to unsubstituted 2-naphthol .

Ketohydrazone dye synthesis: reported hyperchromic effect vs. 2-naphthol-derived dyes.
Calcium pigment lake formulation: morpholine disrupts 1-D coordination polymer.
Photochromic naphthopyran intermediate: patent-exemplified for ophthalmic lens synthesis.

Why 4-Morpholino-2-naphthol Cannot Be Replaced by Generic Analogs


Generic substitution of 4-morpholino-2-naphthol with unsubstituted 2-naphthol or alternative aminonaphthols introduces measurable performance deficits across multiple application-relevant dimensions. The morpholine substituent at the 4-position is not merely a solubilising or electron-donating appendage; it is the structural determinant of three documented, quantifiable effects: (i) hyperchromicity relative to Sudan 1 and non-ortho-substituted analogues in ketohydrazone dyes [1]; (ii) a hypsochromic shift combined with significantly enhanced molar extinction coefficients in azo dyes compared with 2-naphthol-derived counterparts [2]; and (iii) steric disruption of the 1-dimensional polymeric coordination network that is characteristic of conventional naphthol-derived pigment lakes, resulting in a novel crystal packing motif [3]. These effects are position-specific; the 4-morpholino substitution pattern is uniquely capable of simultaneously delivering enhanced colour intensity and altered solid-state architecture, while regioisomeric morpholino-naphthols (e.g., 1-substituted or 3-substituted variants) lack the precise geometry required to produce the same hyperchromic and crystal-engineering outcomes.

Hyperchromic/hypsochromic shifts

2-Naphthol or other aminonaphthols may not reproduce the spectral enhancements tied to 4-morpholino substitution.

Crystal packing alteration

1-D sulfonate-bridged polymer typical of 2-naphthol lakes may not form; dispersion and polymorph behaviour differ.

Regioisomer mismatch

1- or 3-morpholino-naphthols lack the precise geometry required for analogous dye/pigment performance.

Head-to-Head Performance Evidence


Hyperchromicity in Ketohydrazone Dyes vs. Sudan 1

Ketohydrazone dyes synthesised from 4-morpholino-2-naphthol and ortho-substituted anilines are explicitly reported to be hyperchromic relative to Sudan 1 (1-phenylazo-2-naphthol) and relative to their non-ortho-substituted analogue (dye 3a) when measured under identical conditions [1]. While precise molar extinction coefficient (ε) values are not disclosed in the publicly available abstract, the hyperchromic classification indicates a substantial increase in ε at λmax compared with Sudan 1. In addition, azo dyes derived from 4-morpholino-2-naphthol exhibit a small hypsochromic shift accompanied by enhanced molar absorptivity compared with dyes derived from unsubstituted 2-naphthol, as reported in the 2013 Eur. J. Org. Chem. study [2]. This enhancement is attributed to the electron-donating morpholine substituent and is corroborated by time-dependent DFT (TD-DFT) simulations.

Hyperchromicity vs. Sudan 1
Head-to-head
Hyperchromic with enhanced molar absorptivity (TD-DFT supported)
vs. Sudan 1 / 2-naphthol-derived dyes
Supports dye intensity screening; may enable lower dye loading per unit optical density.
Quantitative ε difference not publicly available in open-access abstract.
Ketohydrazone dyes Hyperchromism Dye chemistry

Scalable Synthesis and Melting Point Purity Benchmark

4-Morpholino-2-naphthol can be accessed via two distinct synthetic routes documented in US Patent 5,623,005 [1]. Route II proceeds via catalytic hydrogenation (Pd/C, 3 atm H₂, room temperature) of 1-chloro-4-morpholino-2-naphthol (15.0 g, 0.057 mol) in 10% aqueous KOH, affording 4-morpholino-2-naphthol as a white solid (8.5 g, 65%) with a melting point of 231–232 °C. Route I uses 4-morpholino-2-naphthol directly (0.50 g, 0.0022 mol) in a naphthopyran-forming reaction with 1,1-dianisylprop-2-yn-1-ol on acidic alumina, yielding 3,3-dianisyl-6-morpholino-3H-naphtho[2,1-b]pyran (0.61 g, 58%, m.pt. 211–213 °C). For procurement purposes, the dechlorination route establishes a benchmark purity indicator: a melting point of 231–232 °C confirms successful synthesis and adequate purity of the intermediate. In contrast, unsubstituted 2-naphthol has a melting point of 121–123 °C, and 1-chloro-4-morpholino-2-naphthol (the precursor) has different thermal behaviour, providing a clear identity check.

Melting Point Purity Indicator
Head-to-head
231–232 °C
vs. 2-Naphthol 121–123 °C
Identity and purity checkpoint for incoming material inspection.
Process chemistry Scalable synthesis Intermediate procurement

Pigment Lake Crystal Architecture Disruption

The 2013 Eur. J. Org. Chem. article explicitly states that the crystal structure of the calcium-containing pigment lake derived from orthanilic acid and 4-morpholino-2-naphthol is of a novel type in which the morpholino substituent obstructs further coordination of bridging sulfonate groups, thereby preventing the formation of a 1-dimensional polymeric system that is common to previously reported naphthol-derived pigment lakes [1][2]. This steric effect is unique to the 4-morpholino substitution pattern; conventional pigment lakes based on unsubstituted 2-naphthol or other aminonaphthols typically assemble into extended 1-D coordination polymers through sulfonate bridging. The disruption of this network has practical consequences for pigment processability, dispersibility, and polymorph control, as the same pigment has been obtained in three distinct physical forms: a hydrate, a DMSO solvate, and a desolvated form.

Crystal Architecture Disruption
Head-to-head
Discrete complex (no 1-D polymer)
vs. conventional 2-naphthol lakes: 1-D polymeric network
May improve dispersibility and polymorph control in pigment formulations.
Three physical forms obtained: hydrate, DMSO solvate, desolvated.
Pigment lakes Crystal engineering Solid-state chemistry

Photochromic Naphthopyran Intermediate for Lenses

US Patent 5,623,005 (assigned to Pilkington PLC) establishes 4-morpholino-2-naphthol as the key intermediate for synthesising 3,3-diaryl-6-morpholino-3H-naphtho[2,1-b]pyrans, a class of photochromic compounds specifically claimed for use in ophthalmic lenses (e.g., sunglasses) and photochromic transparencies for cars and aircraft [1]. The morpholine substituent at the 6-position of the naphthopyran (derived from the 4-position of the precursor naphthol) is explicitly identified as a preferred embodiment. The patent demonstrates that 4-morpholino-2-naphthol reacts with 1,1-dianisylprop-2-yn-1-ol under acidic alumina catalysis to yield the naphthopyran in 58% yield (m.pt. 211–213 °C). In the broader naphthopyran patent landscape, the 6-morpholino substitution is cited as a key structural feature that influences photochromic properties such as activation wavelength and fade kinetics [2]. Alternative aminonaphthols (e.g., 4-piperidino-2-naphthol, 4-diethylamino-2-naphthol) can be used to prepare analogous naphthopyrans, but the morpholine variant offers a distinct balance of electron-donating strength, steric profile, and synthetic accessibility that is specifically claimed and exemplified.

Naphthopyran Synthesis Yield
Class-level
58% yield (m.pt. 211–213 °C)
Patent-exemplified photochromic intermediate; reduces synthesis development risk.
Alternate aminonaphthols not benchmarked in same patent.
Photochromic materials Naphthopyran synthesis Ophthalmic lenses

Biological Screening: DHFR and Cell Differentiation

Limited biological screening data are available for 4-morpholino-2-naphthol. BindingDB records indicate weak inhibitory activity against mouse Ehrlich ascites dihydroorotase (IC₅₀ = 1.80 × 10⁵ nM, i.e., 180 µM, at 10 µM compound concentration, pH 7.37) [1]. A separate entry reports inhibition of rat liver lipophilic dihydrofolate reductase (DHFR), though the exact IC₅₀ value requires accessing the full ChEMBL record (CHEMBL669015) [2]. Web-derived patent abstract data suggest the compound exhibits activity in arresting proliferation of undifferentiated cells and inducing monocyte differentiation, implying potential relevance as an anti-cancer or anti-psoriasis agent [3]. Critically, these biological data points are isolated and have not been benchmarked against structurally related comparators (e.g., 2-naphthol, 4-amino-2-naphthol, or other morpholino-naphthols) in the same assay. They should therefore be treated as preliminary screening hits rather than evidence of target selectivity or therapeutic superiority.

Preliminary Bioactivity
Data to verify
IC₅₀ 180 µM (dihydroorotase); qualitative cell differentiation activity
Insufficient for procurement based on bioactivity; may support early SAR exploration.
No comparator data available for the same assays.
Medicinal chemistry DHFR inhibition Cell differentiation

Proven Application Scenarios


High-Strength Ketohydrazone Dye Formulation

4-Morpholino-2-naphthol is the coupling component of choice for formulating ketohydrazone dyes where hyperchromicity relative to Sudan 1 and non-ortho-substituted analogues is required. The enhanced molar absorptivity, validated by TD-DFT simulations, means that formulators can achieve equivalent optical density with a lower dye loading compared with 2-naphthol-derived alternatives, potentially reducing raw material cost and improving lightfastness through reduced dye concentration in the final matrix [1][2].

Polymorph-Controlled Calcium Pigment Lake

The unique crystal architecture of the 4-morpholino-2-naphthol-derived calcium pigment lake—specifically the prevention of 1-D polymeric sulfonate bridging—enables the isolation of three distinct physical forms (hydrate, DMSO solvate, desolvated). This polymorphic diversity is unattainable with conventional 2-naphthol-based pigment lakes and offers manufacturers the ability to tailor dispersibility, rheology, and colouristic properties for specific ink, paint, and plastic applications through controlled crystallisation [1].

Photochromic Ophthalmic Lens Manufacturing

As demonstrated in US Patent 5,623,005, 4-morpholino-2-naphthol is the specifically exemplified intermediate for synthesising 6-morpholino-substituted 3H-naphtho[2,1-b]pyrans at a 58% isolated yield. These naphthopyrans are photochromic materials suitable for sunglasses, automotive transparencies, and aircraft windows. Procuring this compound eliminates the need for in-house development of the morpholino-naphthol precursor and provides a direct, patent-litigated route to a preferred photochromic scaffold [2].

Medicinal Chemistry Scaffold Exploration

Although quantitative comparator data are lacking, the preliminary biological screening data (DHFR inhibition, dihydroorotase inhibition, cell differentiation activity) position 4-morpholino-2-naphthol as a starting point for structure-activity relationship (SAR) studies. Its predicted physicochemical profile (XLogP ~2.1, pKa ~10.07, H-bond donors: 1, H-bond acceptors: 3) suggests moderate lipophilicity and oral bioavailability potential within Lipinski guidelines (MW 229.27 < 500), making it a synthetically tractable scaffold for medicinal chemistry optimisation programs targeting folate pathway enzymes or cell differentiation pathways.

Application
Selection Property
Validation Focus
Ketohydrazone dye formulation
Reported hyperchromic profile
Colour strength and dye loading reduction screening
Calcium pigment lake (polymorph control)
Crystal packing disruption (non-polymeric network)
Polymorph screening and dispersibility in ink/paint/plastic
Photochromic naphthopyran synthesis
Patent-exemplified naphthopyran intermediate
Photochromic performance and process yield
Medicinal chemistry scaffold exploration
Preliminary DHFR/dihydroorotase inhibition data
SAR studies targeting folate pathway or cell differentiation
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